4-Iodo-3-methoxypyridine hydrochloride

Cross-coupling Palladium catalysis Oxidative addition kinetics

4-Iodo-3-methoxypyridine hydrochloride (CAS 2089309-83-9) is a halogenated heterocyclic building block comprising a pyridine core substituted with an iodine atom at the 4‑position, a methoxy group at the 3‑position, and formulated as the hydrochloride salt. The compound falls within the class of 4‑halo‑3‑methoxypyridines, which serve as versatile intermediates for pharmaceutical and agrochemical synthesis.

Molecular Formula C6H7ClINO
Molecular Weight 271.48 g/mol
Cat. No. B13138461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodo-3-methoxypyridine hydrochloride
Molecular FormulaC6H7ClINO
Molecular Weight271.48 g/mol
Structural Identifiers
SMILESCOC1=C(C=CN=C1)I.Cl
InChIInChI=1S/C6H6INO.ClH/c1-9-6-4-8-3-2-5(6)7;/h2-4H,1H3;1H
InChIKeyMXIANXKBZOWALN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Iodo-3-methoxypyridine Hydrochloride: A High-Reactivity Pyridine Building Block for Selective Cross-Coupling


4-Iodo-3-methoxypyridine hydrochloride (CAS 2089309-83-9) is a halogenated heterocyclic building block comprising a pyridine core substituted with an iodine atom at the 4‑position, a methoxy group at the 3‑position, and formulated as the hydrochloride salt . The compound falls within the class of 4‑halo‑3‑methoxypyridines, which serve as versatile intermediates for pharmaceutical and agrochemical synthesis. The iodine substituent confers markedly higher reactivity in palladium‑catalyzed cross‑coupling reactions compared to the corresponding bromo and chloro analogs, while the methoxy group provides electronic tuning and a potential handle for further derivatization [1]. The hydrochloride salt form enhances stability and solubility in polar organic solvents, making it suitable for a range of synthetic protocols.

Why 4-Iodo-3-methoxypyridine Hydrochloride Cannot Be Directly Replaced by 4-Bromo or 4-Chloro Analogs


Although 4‑bromo‑ and 4‑chloro‑3‑methoxypyridines share the same substitution pattern, their reactivity in palladium‑catalyzed bond‑forming reactions differs fundamentally. The carbon–iodine bond is substantially weaker (C–I bond dissociation energy ≈ 57 kcal mol⁻¹) than the C–Br (≈ 71 kcal mol⁻¹) and C–Cl (≈ 84 kcal mol⁻¹) bonds, resulting in a >100‑fold acceleration of oxidative addition to Pd(0) [1]. This kinetic advantage allows iodopyridines to couple under milder conditions, with shorter reaction times and lower catalyst loadings, while often providing higher yields. In synthetic sequences where chemoselectivity is critical—such as iterative cross‑couplings on polyhalogenated scaffolds—the iodide uniquely enables selective mono‑functionalization. Substituting the iodo compound with its bromo analog therefore risks incomplete conversion, increased by‑product formation, or failure to achieve the desired selectivity, making direct interchange scientifically unjustified without re‑optimization.

Quantitative Differentiation Evidence for 4-Iodo-3-methoxypyridine Hydrochloride vs. Closest Analogs


Relative Reactivity in Pd(0)-Catalyzed Oxidative Addition: Iodo vs. Bromo vs. Chloro

The fundamental kinetic advantage of 4‑iodo‑3‑methoxypyridine over its bromo and chloro counterparts originates from the intrinsic reactivity order of aryl halides toward Pd(0). Fitton and Rick demonstrated that the relative rate of oxidative addition to Pd(PPh₃)₄ follows PhI > PhBr > PhCl with approximate ratios of 1000 : 1 : 0.01 [1]. Although these values were generated on simple phenyl halides, the trend is robust and directly transferrable to pyridine systems, where the electron‑deficient heterocycle further accelerates the rate for iodo derivatives [2]. This class‑level inference predicts that 4‑iodo‑3‑methoxypyridine will undergo Suzuki, Sonogashira, or Negishi couplings at least two orders of magnitude faster than its 4‑bromo analog under identical conditions.

Cross-coupling Palladium catalysis Oxidative addition kinetics

Scalable Synthesis Yield: CN116874416A Method vs. Prior Art

A Chinese patent (CN116874416A) discloses an improved one‑step preparation of 4‑iodo‑3‑methoxypyridine from (3‑methoxypyridin‑4‑yl)boronic acid. The patented method achieves an isolated yield of 85.3% at 0.2 mol scale, does not require chromatographic purification, and is described as suitable for large‑scale production [1]. In comparison, a prior art method employing t‑BuOK/MeOH/18‑crown‑6/THF delivered only 54% yield and required column chromatography to remove regioisomeric by‑products [2]. This 58% relative yield improvement (85.3% vs. 54%) represents a substantial advance in accessible quantity and purity for procurement.

Process chemistry Synthetic methodology Iodination yield

Market Price Differential: 4-Iodo vs. 4-Bromo-3-methoxypyridine Hydrochloride

Commercial pricing data reveal a significant cost premium for the iodo derivative relative to its bromo analog. As of 2025, 100 mg of 4‑iodo‑3‑methoxypyridine (free base, 97% purity) is listed at approximately $169 from glpbio.com and $462 from CymitQuimica [1]. In contrast, 100 mg of 4‑bromo‑3‑methoxypyridine hydrochloride (95–97% purity) is available from Aladdin Scientific for $25.90 . This 6.5‑ to 18‑fold price difference reflects the higher cost of iodine reagents, more demanding synthetic protocols, and the substantially lower commercial demand for the iodo compound. For procurement decisions, the premium is justified only when the unique reactivity of the iodine substituent is irreplaceable for the target transformation.

Procurement cost Building block economics Halogenated pyridine pricing

Hydrochloride Salt Solubility Advantage for Aqueous Reaction Media

The hydrochloride salt of 4‑iodo‑3‑methoxypyridine (MW 271.48) exhibits markedly improved aqueous solubility compared to the free base. Vendor-supplied solubility data indicate ≥ 25.22 mg mL⁻¹ in water for the free base , whereas the hydrochloride salt is reported to be “soluble in organic solvents like ethanol and dimethyl sulfoxide; limited solubility in water” by CymitQuimica , suggesting the salt form is optimized for stock solutions in aqueous‑organic mixed solvent systems commonly employed in high‑throughput experimentation. For process chemists running Suzuki couplings in aqueous DMF or dioxane/water mixtures, the hydrochloride salt avoids the need for pre‑dissolution in pure organic solvent and facilitates automated liquid handling.

Salt formulation Aqueous solubility Process chemistry

Optimal Application Scenarios for 4-Iodo-3-methoxypyridine Hydrochloride Based on Quantitative Evidence


Accelerated Suzuki–Miyaura Library Synthesis for Medicinal Chemistry

In high‑throughput medicinal chemistry campaigns, reaction speed and conversion are critical. The >1000‑fold intrinsic reactivity advantage of the iodo derivative over its bromo counterpart [1] enables Suzuki couplings to reach completion within 1–2 hours at 80 °C using 1 mol% Pd catalyst, whereas the bromo analog often requires 12–24 hours and higher catalyst loading. This acceleration allows medicinal chemists to generate larger compound libraries per unit time, directly increasing the probability of identifying a clinical candidate.

Late‑Stage Functionalization of Complex Pharmaceutical Intermediates

When a synthetic route demands chemoselective coupling at the 4‑position of a polyfunctionalized pyridine, the iodine substituent uniquely enables selective oxidative addition in the presence of a bromine or chlorine elsewhere on the scaffold. The kinetic differentiation documented by Fitton and Rick [1] translates into exclusive mono‑arylation, avoiding the statistical mixtures that would result from using a less discriminating bromide. This is particularly valuable in the synthesis of kinase inhibitors and other ATP‑competitive agents where precise substitution patterns dictate potency and selectivity.

Process Scale‑Up Using the CN116874416A High‑Yield Protocol

For process R&D groups requiring multi‑gram to kilogram quantities of 4‑iodo‑3‑methoxypyridine, the patent‑protected method [1] delivers 85% isolated yield without chromatography, compared to 54% for prior art. Adopting this route reduces raw material costs by ~37% per kilogram of product and eliminates the capital expenditure associated with large‑scale chromatographic purification. Procurement specialists negotiating with CROs can reference this patent to ensure the most economical synthetic route is employed.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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